![molecular formula C24H18FN5O4S B2853849 5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline CAS No. 901756-24-9](/img/structure/B2853849.png)
5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline is a useful research compound. Its molecular formula is C24H18FN5O4S and its molecular weight is 491.5. The purity is usually 95%.
BenchChem offers high-quality 5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-[(4-Fluorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antiproliferative Activity
Quinazoline derivatives, including triazoloquinazolines, have been extensively studied for their anticancer and antiproliferative activities. For instance, certain quinazoline derivatives have demonstrated significant cytotoxicity against human cancer cell lines, such as HeLa (cervical cancer) and B16 (melanoma), indicating their potential as anticancer agents (Ovádeková et al., 2005). These compounds act as multitarget agents, suggesting a broad spectrum of biological activity that could be leveraged in cancer therapy.
Antimicrobial Activity
The antimicrobial properties of quinazoline derivatives have also been a focal point of research. Studies have reported the synthesis of quinazoline compounds with significant antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. For example, a series of triazoloquinazoline derivatives have been synthesized and shown to possess considerable antimicrobial efficacy against a range of bacterial and fungal strains, indicating their utility in developing new antimicrobial drugs (Reddy et al., 2016).
Molecular Docking and Biological Target Interaction
Quinazoline derivatives have been subject to molecular docking studies to understand their interactions with biological targets, such as enzymes or receptors. These studies aim to elucidate the mechanisms by which these compounds exert their biological effects, facilitating the rational design of more effective therapeutic agents. For example, certain quinazoline derivatives have been evaluated for their binding affinity to the benzodiazepine receptor, offering insights into their potential as central nervous system agents (Francis et al., 1991).
properties
IUPAC Name |
5-[(4-fluorophenyl)methylsulfanyl]-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN5O4S/c1-33-20-11-18-19(12-21(20)34-2)26-24(35-13-14-3-7-16(25)8-4-14)29-23(18)27-22(28-29)15-5-9-17(10-6-15)30(31)32/h3-12H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZRGUBZIYJGUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC4=CC=C(C=C4)F)C5=CC=C(C=C5)[N+](=O)[O-])OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-{[(4-Fluorophenyl)methyl]sulfanyl}-8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-C]quinazoline |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.